molecular formula C18H17F3N2O2S B2785223 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide CAS No. 1235115-67-9

2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

Cat. No. B2785223
CAS RN: 1235115-67-9
M. Wt: 382.4
InChI Key: QUZIXWFTGVPUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide, also known as MTA-TFA, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins. By inhibiting HSP90, 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide disrupts the function of several oncogenic proteins that are dependent on HSP90 for their stability and activity. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide has been shown to affect several cellular processes, including cell cycle progression, DNA damage repair, and angiogenesis. In addition, 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide has been shown to have anti-inflammatory effects and to inhibit the formation of new blood vessels, which are important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide in lab experiments is its specificity for HSP90, which reduces the risk of off-target effects. However, 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide is also known to be unstable in aqueous solutions, which can complicate its use in certain experiments. In addition, 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

Future research on 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide could focus on several areas, including the development of more efficient synthesis methods, the optimization of dosing and administration regimens, and the evaluation of its potential use in combination with other cancer treatments. In addition, further studies could investigate the effects of 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide on different cancer types and the underlying mechanisms of its anti-inflammatory and anti-angiogenic effects.

Synthesis Methods

2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-nitrobenzoyl chloride with 2-(methylthio)aniline to form 4-nitro-N-(2-methylthiophenyl)benzamide. This intermediate is then reduced to 4-amino-N-(2-methylthiophenyl)benzamide using palladium on carbon. The final step involves the reaction of 4-amino-N-(2-methylthiophenyl)benzamide with 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl chloride to form 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide.

Scientific Research Applications

2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide has been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-methylsulfanyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2S/c1-26-15-5-3-2-4-14(15)17(25)23-13-8-6-12(7-9-13)10-16(24)22-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZIXWFTGVPUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide

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